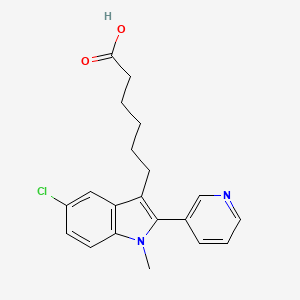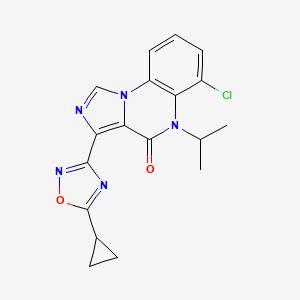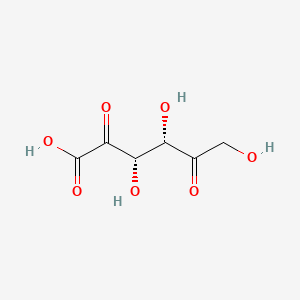
2,5-didehydro-D-gluconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-didehydro-D-gluconic acid is a diketoaldonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 2,5-didehydro-D-gluconate.
Aplicaciones Científicas De Investigación
Enhanced Production of 2-Keto-D-Gluconic Acid Research shows that 2-Keto-D-Gluconic Acid (2KGA), a chemical intermediate used in various industries, can be effectively produced by overexpressing the ga2dh gene in Gluconobacter oxydans. This process enhances the conversion of glucose and gluconic acid to 2KGA, achieving high productivities and yields, which could have significant implications for its industrial production (Li et al., 2016).
Mutant Strains for Improved 5-Keto-D-Gluconic Acid Production A Gluconobacter oxydans mutant strain, with the inactivation of the membrane-bound gluconate-2-dehydrogenase complex, shows promise in converting glucose almost entirely to 5-Keto-D-Gluconic Acid (5-KGA). This approach could lead to more efficient industrial production of 5-KGA, a precursor to l-(+)-tartaric acid (Elfari et al., 2005).
Substrate Selectivity and Multienzyme System for 2,5-Diketo-D-Gluconic Acid Production Gluconobacter oxydans is identified as favoring gluconic acid as a substrate for producing 2,5-Diketo-D-Gluconic Acid (2,5-DKG), which is a critical step in synthesizing 2-Keto-L-Gulonic Acid, a direct precursor of L-Ascorbic Acid. This research highlights a multienzyme system approach that improves the efficiency of this conversion process (Ji & Gao, 2001).
Quantitative Analysis Techniques The development of high-performance liquid chromatography for analyzing various gluconic acids, including 2,5-Diketo-D-Gluconic Acid, provides a valuable tool for researchers and industries to accurately measure these compounds in biological fluids, aiding in more precise and efficient production processes (Blake et al., 1984).
Improving 2,5-Diketo-D-Gluconate Production Efficiency A study focused on enhancing the production of 2,5-Diketo-D-Gluconic Acid (2,5-DKG) by addressing issues like non-enzymatic browning. The research successfully increased the yield of 2,5-DKG significantly, which could be crucial in streamlining the process of converting D-Glucose to 2-Keto-L-Gulonic Acid (2-KLG) (Li et al., 2022).
Propiedades
Número CAS |
2595-33-7 |
|---|---|
Nombre del producto |
2,5-didehydro-D-gluconic acid |
Fórmula molecular |
C6H8O7 |
Peso molecular |
192.12 g/mol |
Nombre IUPAC |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/t3-,4+/m1/s1 |
Clave InChI |
RXMWXENJQAINCC-DMTCNVIQSA-N |
SMILES isomérico |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
SMILES canónico |
C(C(=O)C(C(C(=O)C(=O)O)O)O)O |
Otros números CAS |
2595-33-7 |
Sinónimos |
2,5-diketogluconic acid 2,5-diketogluconic acid, calcium salt 2,5-diketogluconic acid, calcium salt, (threo)-isomer D-threo-2,5-hexodiulosonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
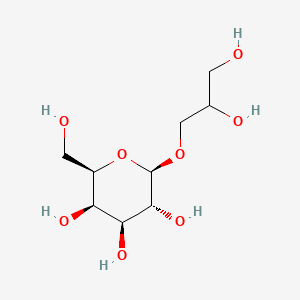
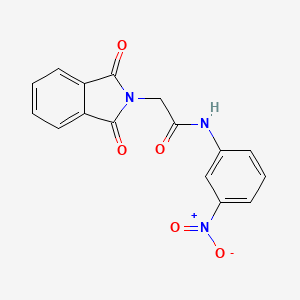
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
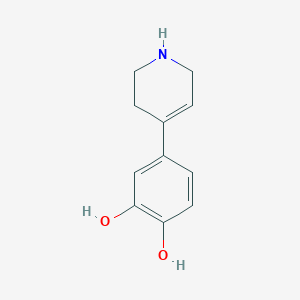
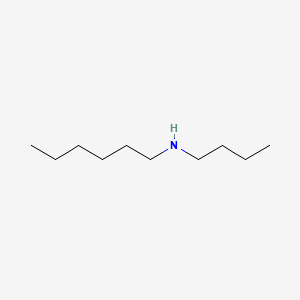
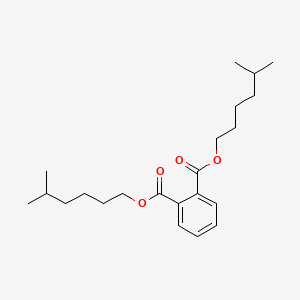
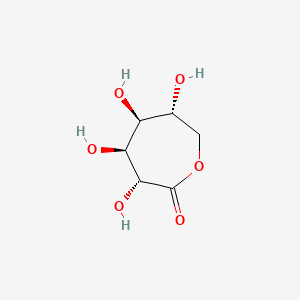
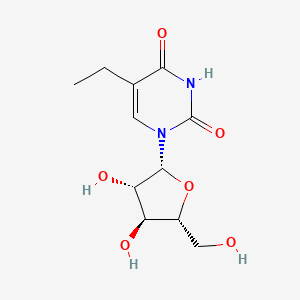
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)
